2-(2-Ethyl-3-methoxyphenyl)-5,5-dimethyl-2,5-dihydrooxazole
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Overview
Description
2-(2-Ethyl-3-methoxyphenyl)-5,5-dimethyl-2,5-dihydrooxazole is an organic compound that belongs to the class of oxazoles. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of an ethyl group and a methoxy group attached to a phenyl ring, which is further connected to a dihydrooxazole ring with two methyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Ethyl-3-methoxyphenyl)-5,5-dimethyl-2,5-dihydrooxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-ethyl-3-methoxybenzaldehyde with an appropriate amine and a source of carbonyl group under acidic or basic conditions to form the oxazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the cyclization process efficiently.
Chemical Reactions Analysis
Types of Reactions
2-(2-Ethyl-3-methoxyphenyl)-5,5-dimethyl-2,5-dihydrooxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl ring or the oxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while substitution reactions can introduce various functional groups onto the phenyl or oxazole ring.
Scientific Research Applications
2-(2-Ethyl-3-methoxyphenyl)-5,5-dimethyl-2,5-dihydrooxazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to study enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-Ethyl-3-methoxyphenyl)-5,5-dimethyl-2,5-dihydrooxazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-Ethyl-3-methoxypyrazine
- 2-Ethyl-3-methoxy-2-cyclopentenone
- (2-ethyl-3-methoxyphenyl)(methyl)sulfane
Uniqueness
2-(2-Ethyl-3-methoxyphenyl)-5,5-dimethyl-2,5-dihydrooxazole is unique due to its specific substitution pattern on the phenyl ring and the presence of the dihydrooxazole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
1245648-23-0 |
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Molecular Formula |
C14H19NO2 |
Molecular Weight |
233.31 g/mol |
IUPAC Name |
2-(2-ethyl-3-methoxyphenyl)-5,5-dimethyl-2H-1,3-oxazole |
InChI |
InChI=1S/C14H19NO2/c1-5-10-11(7-6-8-12(10)16-4)13-15-9-14(2,3)17-13/h6-9,13H,5H2,1-4H3 |
InChI Key |
WSNLIFIEZISZFL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=CC=C1OC)C2N=CC(O2)(C)C |
Origin of Product |
United States |
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